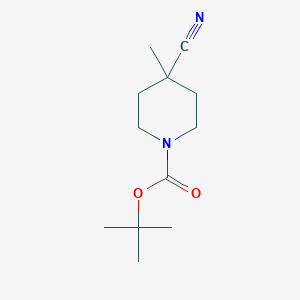

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREJUXWEWOVHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676502 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530115-96-9 | |

| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dabrafenib (CAS 1195765-45-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, available commercially as its mesylate salt (CAS 1195768-06-9), is a potent and selective ATP-competitive inhibitor of the BRAF kinase.[1] It is a cornerstone therapy for patients with metastatic melanoma and other solid tumors harboring specific BRAF V600 mutations.[2] These mutations lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical driver of cell proliferation and survival in these cancers.[2][3] Dabrafenib's efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and ultimately, its bioavailability and therapeutic window. This guide provides a comprehensive overview of the core physical and chemical characteristics of Dabrafenib, underpinned by detailed experimental methodologies and the scientific rationale guiding these analytical choices.

Chemical and Physical Properties

Dabrafenib is a synthetic thiazole derivative. The free base has the chemical formula C₂₃H₂₀F₃N₅O₂S₂ and a molecular weight of approximately 519.56 g/mol . Its mesylate salt has the formula C₂₄H₂₄F₃N₅O₅S₃ and a molecular weight of 615.67 g/mol .[4][5]

Summary of Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [5] |

| CAS Number | 1195765-45-7 (Free Base) | [6] |

| 1195768-06-9 (Mesylate Salt) | [7] | |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ (Free Base) | |

| C₂₄H₂₄F₃N₅O₅S₃ (Mesylate Salt) | [4] | |

| Molecular Weight | 519.56 g/mol (Free Base) | |

| 615.67 g/mol (Mesylate Salt) | [5] | |

| Appearance | White to slightly colored solid | [7] |

| Melting Point | 224-229°C (Free Base) | [6] |

| >234°C (decomposes) (Mesylate Salt) | [7] | |

| Solubility | Free Base: Soluble in DMSO (up to 50 mM with warming). | [8] |

| Mesylate Salt: Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO and slightly soluble in methanol with heating. | [7] | |

| pKa | Sulfonamide moiety: 6.6, Pyrimidine moiety: 2.2, Thiazole moiety: -1.5 |

Experimental Protocols and Methodologies

The accurate determination of physicochemical properties is paramount in drug development. The following sections detail the methodologies for characterizing key attributes of Dabrafenib, emphasizing the rationale behind the experimental design.

Melting Point Determination

The melting point is a critical indicator of purity.[9] For a pure crystalline solid, the melting range is typically narrow.[10] Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Method

This is a standard pharmacopeial method for determining the melting point of a solid.[10]

-

Sample Preparation: The Dabrafenib sample must be thoroughly dried and in a fine powdered form. A small amount is packed into a capillary tube to a height of 2.5-3.5 mm.[11]

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure:

-

A preliminary rapid heating is performed to determine an approximate melting point.

-

For an accurate measurement, a fresh sample is heated to a temperature approximately 5°C below the expected melting point.[11]

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[11]

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.[11]

-

Rationale for Experimental Choices:

-

Slow Heating Rate: A slow heating rate near the melting point ensures that the temperature of the heating block is the same as the sample temperature, providing an accurate reading.

-

Dry, Powdered Sample: This ensures uniform heat transfer and packing within the capillary tube.[10]

Solubility Determination

Solubility is a crucial factor influencing a drug's absorption and bioavailability.[12] For oral drugs like Dabrafenib, aqueous solubility across the physiological pH range of the gastrointestinal tract is of particular interest.[13]

Methodology: Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic solubility.[12]

-

Materials: Dabrafenib (free base or mesylate salt), buffers of varying pH (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids), a constant temperature shaker/incubator, and a suitable analytical method for quantification (e.g., UPLC).[13]

-

Procedure:

-

An excess amount of Dabrafenib is added to vials containing the different pH buffers.

-

The vials are sealed and agitated in a shaker bath maintained at a constant temperature (typically 37 ± 1 °C) until equilibrium is reached (usually 24-48 hours).[13]

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of Dabrafenib in the filtrate is then determined using a validated analytical method like UPLC.

-

This process is repeated at each pH value in triplicate.[13]

-

Rationale for Experimental Choices:

-

Use of Buffers: To maintain a constant pH, which is critical for ionizable compounds like Dabrafenib, as their solubility is pH-dependent.[12]

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant physiological temperature is essential for relevant data.[14]

-

Equilibrium Time: Sufficient time is required for the system to reach a state of equilibrium between the dissolved and undissolved solid, ensuring the measurement of true thermodynamic solubility.[14]

Caption: Workflow for Equilibrium Solubility Determination.

Polymorphism and Crystal Structure Analysis

Polymorphism refers to the ability of a solid material to exist in more than one crystal form.[15] Different polymorphs can have different physical properties, including solubility and stability, which can impact drug performance.[15]

Methodologies:

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[16] It is used to identify melting points, phase transitions, and to assess the relative stability of polymorphs.[17]

-

Procedure: A small, weighed amount of the Dabrafenib sample is placed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min).[18] The heat flow is measured and plotted against temperature, revealing endothermic (melting) and exothermic (crystallization) events.[17]

-

Rationale: Different polymorphs will have distinct melting points and heats of fusion, allowing for their identification and characterization.[15]

-

-

X-ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying crystalline phases. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint."

-

Procedure: A powdered sample of Dabrafenib is irradiated with X-rays, and the diffraction pattern is recorded.

-

Rationale: The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the specific crystal lattice of the polymorph.

-

-

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the definitive three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[19][20]

-

Procedure: A suitable single crystal of Dabrafenib is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected and processed to solve the crystal structure.[21]

-

Rationale: SC-XRD provides unambiguous structural information, which is crucial for understanding the properties of different polymorphs and for intellectual property protection.[22]

-

Caption: Techniques for Polymorph Characterization.

Stability Indicating Method

A stability-indicating analytical method is crucial to ensure that the analytical procedure can accurately measure the drug substance without interference from degradation products, impurities, or excipients.[23]

Methodology: Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)

A validated stability-indicating RP-UPLC method has been developed for the quantification of Dabrafenib and its degradation products.[23]

-

Chromatographic Conditions:

-

Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.8 μm)

-

Mobile Phase: A gradient mixture of orthophosphoric acid and methanol.

-

Detection: UV detection at 225 nm.[23]

-

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, Dabrafenib is subjected to stress conditions, including acid, base, and neutral hydrolysis, oxidation, photolysis, and thermal stress, as per ICH guidelines.[23] The method must be able to separate the intact drug from any degradation products formed.

Rationale for Experimental Choices:

-

RP-UPLC: Offers high resolution, sensitivity, and speed, which is ideal for separating complex mixtures of the drug and its potential degradants.[23]

-

Forced Degradation: This is a regulatory requirement to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[23]

Dabrafenib's Mechanism of Action and the MAPK Signaling Pathway

Dabrafenib is a selective inhibitor of mutated BRAF kinases, particularly the V600E mutation.[3] In normal cells, the MAPK pathway is tightly regulated. However, in cancer cells with BRAF V600E mutations, the pathway is constitutively active, leading to uncontrolled cell proliferation.[2][3] Dabrafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling through MEK and ERK.[3] This leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[1]

Caption: Dabrafenib blocks the MAPK signaling pathway.

Conclusion

The physicochemical properties of Dabrafenib are integral to its function as a targeted anti-cancer therapeutic. A thorough understanding and precise measurement of these properties, using validated and scientifically sound methodologies, are essential for ensuring its quality, safety, and efficacy. This guide has provided an in-depth look at these properties and the experimental rationale behind their determination, offering valuable insights for researchers and professionals in the field of drug development.

References

- Dabrafenib and its use in the treatment of metast

- What is the mechanism of Dabrafenib Mesylate?

- Mechanism of action of dabrafenib and trametinib: binding of BRAF and MEK inhibitors generates a blockade point in MAPK pathway at two different levels, inhibiting oncogenic downstream signaling and causing cell cycle arrest.

- 1195765-45-7 Dabrafenib. AKSci.

- Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers.

- Dabrafenib, mutant B-Raf V600E inhibitor (CAS 1195765-45-7). Abcam.

- Dabrafenib Therapy and BRAF Genotype. Medical Genetics Summaries - NCBI Bookshelf. 2017-08-15.

- BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. AACR Journals.

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy - gmp-compliance.org.

- Dabrafenib (1195765-45-7). ChemicalBook.

- Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. PMC - PubMed Central.

- Small Molecule X-Ray Crystallography, Theory and Workflow.

- Dabrafenib Mesyl

- Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822. PubChem.

- NB-64-08948-10mg | Dabrafenib [1195765-45-7]. Clinisciences.

- Dabrafenib inhibits MAPK signalling in BRAF V600E.

- Dabrafenib Mesil

- Melting Point Determination in Pharmaceutical Industry. NANOLAB.

- Melting Point Test.

- Determination of Melting Points According to Pharmacopeia. thinkSRS.com.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Dabrafenib | 1195765-45-7. Sigma-Aldrich.

- Annex 4.

- Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. 2020-10-09.

- Solvent selection for process development.

- Melting point determin

- What Is Small Molecule Crystal Structure Analysis? Rigaku.

- Dabrafenib Mesylate | CAS#:1195768-06-9. Chemsrc. 2025-08-25.

- (PDF) Mechanisms of Resistance to BRAF-Targeted Melanoma Therapies.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Small molecule crystallography. Excillum.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Measuring the Melting Point. Westlab Canada. 2023-05-08.

- Mechanisms of resistance to BRAF inhibitor treatment.

- Rational Solvent Selection for Pharmaceutical Impurity Purge | Crystal Growth & Design. 2018-01-08.

- X-ray crystallography. Wikipedia.

- Dabrafenib Mesyl

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.

- Method development and validation for simultaneous determination of six tyrosine kinase inhibitors and two active metabolites in human plasma/serum using UPLC-MS/MS for therapeutic drug monitoring. PubMed. 2022-03-20.

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.

- Development and Validation of Novel and Highly Sensitive Stability-Indicating Reverse Phase UPLC Method for Quantification of Dabrafenib and its ten Degradation Products.

- Determination of Crystal Polymorphism by Thermal Analysis. Mettler Toledo.

- No.T152. Shimadzu.

- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC - NIH.

- emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. 2015-12-31.

- Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI. 2020-12-04.

- Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pair. Acta Scientific. 2022-11-30.

- Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. Oxford Academic.

- Calorimetry for polymorph detection. European Pharmaceutical Review. 2007-03-27.

Sources

- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabrafenib Therapy and BRAF Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 4. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dabrafenib Mesilate | CAS 1195768-06-9 | LGC Standards [lgcstandards.com]

- 6. 1195765-45-7 Dabrafenib AKSci Y1871 [aksci.com]

- 7. Dabrafenib Mesylate | 1195768-06-9 [chemicalbook.com]

- 8. Dabrafenib | 1195765-45-7 [chemicalbook.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. thinksrs.com [thinksrs.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. shimadzu.com [shimadzu.com]

- 16. ijcpa.in [ijcpa.in]

- 17. tainstruments.com [tainstruments.com]

- 18. mt.com [mt.com]

- 19. excillum.com [excillum.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. rigaku.com [rigaku.com]

- 23. archives.ijper.org [archives.ijper.org]

Molecular weight of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

An In-Depth Technical Guide to the Molecular Weight and Characterization of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key intermediate in modern pharmaceutical synthesis. The primary focus is the authoritative determination of its molecular weight, contextualized within the broader framework of structural elucidation and its implications for drug discovery and development. We will delve into the theoretical calculations, experimental methodologies, and the synergistic use of analytical techniques to ensure scientific integrity. This document moves beyond a simple statement of values to explain the causality behind analytical choices, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Compound Identification and Core Physicochemical Properties

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a quaternary carbon at the 4-position containing both a methyl and a cyano group. This structure makes it a valuable building block in medicinal chemistry.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 530115-96-9 | [2][3] |

| Molecular Formula | C₁₂H₂₀N₂O₂ | [2] |

| Common Synonyms | 1-BOC-4-cyano-4-methylpiperidine; 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |[2] |

A precise understanding of its physicochemical properties is the foundation of its application in synthesis and regulatory documentation.

Table 2: Physicochemical and Computed Properties

| Property | Value | Significance & Context |

|---|---|---|

| Molecular Weight | 224.30 g/mol | Also known as molar mass. Used for stoichiometric calculations in chemical reactions (e.g., determining mass equivalents).[2][3] |

| Monoisotopic Mass | 224.152477885 Da | The exact mass of the molecule with the most abundant isotopes. This is the value experimentally verified by high-resolution mass spectrometry.[2] |

| XLogP3-AA | 1.7 | A computed measure of lipophilicity, indicating moderate permeability across biological membranes, a key parameter in drug design.[2] |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, affecting its solubility and interaction with biological targets.[2] |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and the nitrile nitrogen can accept hydrogen bonds.[2] |

The Critical Role of Molecular Weight in Drug Development

In pharmaceutical sciences, molecular weight (MW) is not merely a number; it is a fundamental descriptor that influences a compound's entire pharmacokinetic and pharmacodynamic profile.

-

Expertise in Application: The distinction between average molecular weight ( g/mol ) and monoisotopic mass (Da) is critical. For a synthetic chemist preparing a bulk reaction, the average molecular weight is used to calculate reagent quantities. For an analytical scientist confirming a product's identity, the monoisotopic mass is the target value for high-resolution mass spectrometry (HRMS), providing unequivocal confirmation of the elemental composition.

-

Trustworthiness through Physicochemical Principles: The molecular weight is a key component of Lipinski's Rule of Five, a foundational guideline for predicting the drug-likeness of a molecule. A MW under 500 Da is generally associated with better oral bioavailability. At 224.30 g/mol , this intermediate is well within this range, making it an attractive starting point for drug scaffolds.

Authoritative Experimental Determination and Verification

Mass Spectrometry (MS): The Direct Measurement of Mass

Mass spectrometry is the gold standard for determining the molecular mass of a compound. For a polar, non-volatile molecule such as this, Electrospray Ionization (ESI) is the preferred technique.

Causality of Method Selection: ESI is chosen because it is a "soft" ionization technique that minimizes fragmentation of the parent molecule. This is crucial for observing the molecular ion peak, which directly corresponds to the mass of the intact molecule. The process involves creating a fine spray of a sample solution in a strong electric field, which generates charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Step-by-Step Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The presence of a protic solvent facilitates the formation of the protonated molecular ion [M+H]⁺.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode, as the basic nitrogen on the piperidine ring is readily protonated.

-

Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the base peak.

-

Look for the protonated molecular ion, [M+H]⁺. The theoretical m/z for this ion is calculated as: 224.1525 (monoisotopic mass) + 1.0078 (mass of H⁺) = 225.1603 .

-

Look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 247.1422 or the potassium adduct [M+K]⁺ at m/z 263.1162 .

-

The presence of these peaks, with the correct isotopic distribution pattern, confirms the molecular weight with high confidence.

-

Complementary Structural Verification

While MS provides the mass, it does not confirm the specific arrangement of atoms (isomerism). Therefore, complementary techniques are required for complete characterization, which indirectly validates the molecular formula used to calculate the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, splitting patterns, and integrations must align perfectly with the proposed structure of this compound. This ensures that the mass observed in the MS experiment corresponds to the correct isomer.

-

Elemental Analysis: This classical technique provides an independent, quantitative validation of the molecular formula. The sample is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the mass percentages of Carbon, Hydrogen, and Nitrogen.

Table 3: Theoretical vs. Experimental Elemental Analysis

| Element | Theoretical % (for C₁₂H₂₀N₂O₂) | Expected Experimental Range |

|---|---|---|

| Carbon (C) | 64.26% | 64.26 ± 0.4% |

| Hydrogen (H) | 8.99% | 8.99 ± 0.4% |

| Nitrogen (N) | 12.49% | 12.49 ± 0.4% |

Trustworthiness: A successful elemental analysis, where the experimental percentages fall within an accepted error margin (typically ±0.4%) of the theoretical values, provides strong, independent evidence that the assumed molecular formula is correct.

Logical Role in Synthetic Chemistry

This compound is not typically a final product but rather a strategic intermediate. The Boc group serves as a robust protecting group for the piperidine nitrogen, allowing for selective reactions elsewhere. The cyano and methyl groups at the 4-position create a functionalized quaternary center that can be further elaborated into more complex structures, making it a valuable synthon in multi-step syntheses.

Caption: Role as a key intermediate in a synthetic pathway.

Conclusion

The molecular weight of this compound is authoritatively established as 224.30 g/mol (average mass) and its monoisotopic mass as 224.152477885 Da . This guide has demonstrated that the confirmation of this fundamental property is not a trivial act but a rigorous, multi-faceted process. For the research scientist and drug development professional, confidence in this value is achieved through a self-validating system of orthogonal analytical techniques, principally high-resolution mass spectrometry, supported by NMR for structural integrity and elemental analysis for compositional verification. This robust characterization is the bedrock upon which reliable, reproducible, and scalable chemical synthesis for pharmaceutical applications is built.

References

-

PubChem Compound Summary for CID 46835621 . National Center for Biotechnology Information. (n.d.). Retrieved January 4, 2026, from [Link]

-

4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester . ChemBK. (2024). Retrieved January 4, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Wang, M., et al. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Tert-Butyl 4-Cyano-4-(Hydroxymethyl)Piperidine-1-Carboxylate . MySkinRecipes. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Indian Journal of Heterocyclic Chemistry. (2018). Connect Journals. Retrieved January 4, 2026, from [Link]

-

1-Boc-4-AP . Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . Atlantis Press. (2016). Retrieved January 4, 2026, from [Link]

Sources

Synthesis pathway for 1-Boc-4-cyano-4-methylpiperidine

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-cyano-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Boc-4-cyano-4-methylpiperidine, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of the key precursor, 1-Boc-4-cyanopiperidine, through various established methodologies. It then elaborates on the crucial C-4 methylation step to yield the target compound. The guide is designed to offer not just procedural steps, but also the underlying chemical principles and rationale for experimental choices, ensuring a deep understanding for researchers in the field.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with biological targets. Specifically, 4-substituted piperidines are of significant interest. The introduction of a cyano group at the 4-position offers a versatile handle for further chemical transformations, while the addition of a methyl group at the same position can enhance metabolic stability and fine-tune binding interactions.

1-Boc-4-cyano-4-methylpiperidine serves as a key intermediate in the synthesis of various therapeutic agents, including inhibitors of protein kinases and G-protein coupled receptors. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions of the ring.

Chemical Properties of 1-Boc-4-cyano-4-methylpiperidine:

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂O₂ |

| Molecular Weight | 224.30 g/mol |

| Appearance | Solid |

| InChI Key | VREJUXWEWOVHHU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C)(C#N)CC1 |

Synthesis of the Precursor: 1-Boc-4-cyanopiperidine

The synthesis of 1-Boc-4-cyano-4-methylpiperidine commences with the preparation of its immediate precursor, 1-Boc-4-cyanopiperidine. There are several reliable methods to achieve this, each with its own set of advantages.

Method A: Boc Protection of 4-Cyanopiperidine

This is the most direct approach, involving the protection of the secondary amine of commercially available 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Figure 1: Boc protection of 4-cyanopiperidine.

Causality and Experimental Choices: The reaction is typically carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) to ensure good solubility of the starting materials. A mild base, such as triethylamine (Et₃N), is added to neutralize the carbonic acid byproduct formed during the reaction, driving the equilibrium towards the product. The reaction is generally clean and proceeds with high yield.[1]

Experimental Protocol:

-

Dissolve 4-cyanopiperidine (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add triethylamine (1.1 eq) to the solution.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl or KHSO₄ solution), followed by saturated aqueous sodium bicarbonate solution, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or flash column chromatography.

Method B: Dehydration of N-Boc-4-piperidinecarboxamide

This method involves the dehydration of an amide to a nitrile. N-Boc-4-piperidinecarboxamide can be prepared by the Boc protection of isonipecotamide.[2]

Reaction Scheme:

Sources

Spectroscopic Profile of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality predicted spectroscopic data alongside established principles of chemical analysis. We will delve into the interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this important molecule.

Introduction

This compound (PubChem CID: 46835621) is a heterocyclic compound featuring a piperidine scaffold, a common motif in many pharmaceuticals.[1] The presence of a quaternary carbon bearing both a cyano and a methyl group at the 4-position, along with the N-Boc protecting group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is paramount for verifying its structure and purity.

This guide will provide a detailed, step-by-step interpretation of its spectroscopic data, explaining the causality behind the expected spectral features. While experimental data is not publicly available, the predicted data presented herein is generated from robust algorithms and serves as a strong proxy for experimental results.

Molecular Structure and Key Features

The structure of this compound is presented below. Understanding its key functional groups and proton/carbon environments is crucial for interpreting its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol (Typical): A sample of this compound would be dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or 500 MHz spectrometer at room temperature.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | Broad multiplet | 2H | Piperidine H (axial, adjacent to N) |

| ~3.2 - 3.4 | Broad multiplet | 2H | Piperidine H (equatorial, adjacent to N) |

| ~1.8 - 2.0 | Multiplet | 2H | Piperidine H (axial, adjacent to C4) |

| ~1.6 - 1.8 | Multiplet | 2H | Piperidine H (equatorial, adjacent to C4) |

| 1.48 | Singlet | 9H | tert-Butyl (CH₃)₃ |

| 1.35 | Singlet | 3H | Methyl (CH₃ on C4) |

Interpretation: The ¹H NMR spectrum is characterized by several key signals. The large singlet at approximately 1.48 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group. The singlet at around 1.35 ppm, integrating to three protons, corresponds to the methyl group at the C4 position.

The piperidine ring protons are expected to show complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear as broad multiplets in the region of 3.2-3.7 ppm. The broadening is due to the restricted rotation around the N-C(O) bond of the carbamate. The protons on the carbons adjacent to the quaternary center (C3 and C5) are expected to appear as multiplets further upfield, around 1.6-2.0 ppm.

¹³C NMR Spectroscopy

Experimental Protocol (Typical): The ¹³C NMR spectrum would be acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence. The chemical shifts would be referenced to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~154.5 | Carbonyl (C=O) of Boc group |

| ~122.0 | Cyano (C≡N) |

| ~80.0 | Quaternary Carbon of tert-Butyl group |

| ~45.0 | Piperidine C2, C6 |

| ~40.0 | Quaternary Carbon C4 |

| ~35.0 | Piperidine C3, C5 |

| ~28.5 | Methyls of tert-Butyl group |

| ~25.0 | Methyl on C4 |

Interpretation: The ¹³C NMR spectrum provides a clear carbon count and confirms the presence of all functional groups. The carbonyl carbon of the Boc group is expected at a downfield chemical shift of around 154.5 ppm.[2] The carbon of the cyano group typically appears around 122.0 ppm. The quaternary carbon of the tert-butyl group is characteristically found near 80.0 ppm, while its three equivalent methyl carbons resonate around 28.5 ppm.

The carbons of the piperidine ring are expected in the 35-45 ppm range. The carbons adjacent to the nitrogen (C2 and C6) would be slightly more deshielded than those adjacent to the C4 position (C3 and C5). The quaternary carbon at C4 is predicted to be around 40 ppm, and the methyl carbon attached to it at approximately 25 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol (Typical): The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on a diamond attenuated total reflectance (ATR) crystal.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2240 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1695 | Strong, Sharp | C=O stretch (carbamate) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (carbamate) |

Interpretation: The IR spectrum provides crucial information about the functional groups present. A sharp, medium-intensity peak around 2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[3][4][5] The strong, sharp absorption at approximately 1695 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the tert-butoxycarbonyl (Boc) protecting group. The spectrum will also feature strong C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region and a strong C-O stretching band from the carbamate around 1160 cm⁻¹.

Caption: A generalized workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Experimental Protocol (Typical): Mass spectral data would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source.

Predicted Mass Spectrum:

-

Molecular Ion (M+H)⁺: m/z = 225.1652 (Calculated for C₁₂H₂₁N₂O₂⁺)

-

Key Fragments:

-

m/z = 169.1281: Loss of isobutylene (56 Da) from the Boc group.

-

m/z = 125.1073: Loss of the entire Boc group (100 Da).

-

m/z = 57.0704: The tert-butyl cation.

-

Interpretation: Electrospray ionization is a soft ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 225.1652. The fragmentation pattern of N-Boc protected amines is well-characterized.[6] A common fragmentation pathway is the loss of isobutylene (56 Da) to give a fragment at m/z 169.1281. Further fragmentation can lead to the loss of the entire Boc group (100 Da), resulting in a fragment at m/z 125.1073. The base peak in the spectrum might be the tert-butyl cation at m/z 57.0704, which is a very stable carbocation.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. The analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra reveals a consistent structural narrative. The key spectroscopic features—the characteristic signals of the N-Boc group, the nitrile functionality, and the substituted piperidine ring—are all accounted for. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently verify its identity and purity in their research and development endeavors.

References

-

JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 4-methylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

This guide provides comprehensive safety and handling protocols for tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate, a key building block in modern drug discovery and development. Targeted at researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with practical, field-tested procedures to ensure the well-being of personnel and the integrity of research.

Introduction and Chemical Profile

This compound (CAS No. 530115-96-9) is a substituted piperidine derivative. The presence of the cyano group and the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. Understanding its chemical properties is fundamental to its safe handling.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C12H20N2O2 | PubChem[1] |

| Molecular Weight | 224.30 g/mol | PubChem[1] |

| Appearance | White crystalline solid | ChemBK[2] |

| Boiling Point | 327.9±35.0 °C (Predicted) | ChemBK[3] |

| Density | 1.05±0.1 g/cm3 (Predicted) | ChemBK[3] |

The Boc protecting group can be labile under acidic conditions, and the cyano group can be hydrolyzed or reduced. These potential reactions necessitate careful consideration of incompatible materials.

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with this compound is the cornerstone of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

Table 2: GHS Hazard Statements

| Hazard Statement | Description | Classification | Source |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | PubChem[1] |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | PubChem[1] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | PubChem[1][4] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | PubChem[1][4] |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | PubChem[1] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | PubChem[1][4] |

Causality Behind the Hazards: The cyano group (-C≡N) is a well-known toxicophore. While the toxicity of this specific molecule has not been exhaustively studied, related nitrile-containing compounds can release cyanide in vivo. The irritant properties are likely due to the reactivity of the molecule with biological macromolecules on the skin, eyes, and respiratory tract.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5][6] For weighing and transferring solid material, a chemical fume hood is mandatory to prevent inhalation of dust particles.[7]

-

Safety Stations: Accessible safety showers and eyewash stations are critical in case of accidental exposure.[8]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-driven choice to create a barrier between the researcher and the chemical hazard.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to safety glasses.

-

Skin Protection:

-

Respiratory Protection: For situations where dust formation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) should be used.[9]

Caption: PPE selection workflow based on task risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and maintaining the chemical's purity.

Handling

-

Avoid all personal contact, including the inhalation of dust or vapors.[6]

-

Use non-sparking tools to prevent ignition sources.[5]

-

Wash hands thoroughly with soap and water after handling and before breaks.[4][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage

-

Keep the container tightly closed to prevent moisture absorption and contamination.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. All laboratory personnel must be familiar with these procedures.

Table 3: First-Aid Procedures

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [4][5][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4][5][9] |

Self-Validating System: Before working with this compound, ensure that all personnel have read and understood the Safety Data Sheet (SDS) and that the location of first-aid kits, safety showers, and eyewashes are known to everyone. Regular drills can reinforce this knowledge.

Accidental Release and Spill Management

A clear and efficient spill response plan is essential to mitigate the hazards of an accidental release.

Spill Response Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[9]

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of ignition.[5]

-

Contain: Prevent the spill from spreading and from entering drains or waterways.[5][9]

-

Absorb:

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the decontamination materials for disposal.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

While not highly flammable, containers may burn in a fire, emitting toxic fumes.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Disposal Considerations

Waste disposal must be conducted in compliance with all federal, state, and local regulations.

-

Chemical Waste: Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[9] Do not allow the chemical to enter drains or sewer systems.[5]

-

Contaminated Packaging: Dispose of as unused product.[9] Containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[5]

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. The causality behind these safety measures is rooted in the chemical's inherent toxicological and irritant properties. By fostering a culture of safety and ensuring that all personnel are well-informed and equipped, research and development activities involving this compound can be conducted with minimal risk.

References

- MSDS of tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate.

- This compound | C12H20N2O2 | CID 46835621. PubChem.

- Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. ChemicalBook.

- tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate-SDS. MedChemExpress.

- Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem.

- 4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester. ChemBK.

- tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate. Apollo Scientific.

- Safety Data Sheet. (Specific to a related compound, principles apply).

- tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. ChemBK.

- tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate-SDS. MedChemExpress.

Sources

- 1. This compound | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. peptide.com [peptide.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. capotchem.cn [capotchem.cn]

A Comprehensive Technical Guide to tert-Butyl 4-Cyano-4-methylpiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an invaluable design element in medicinal chemistry. The strategic incorporation of the N-Boc protected 4-cyano-4-methylpiperidine core, formally known as tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate , provides a versatile platform for the synthesis of complex molecular architectures, most notably in the development of targeted therapies such as Janus kinase (JAK) inhibitors. This guide offers an in-depth exploration of this key synthetic intermediate, from its fundamental properties and synthesis to its application in the synthesis of cutting-edge therapeutics.

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This compound is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. A comprehensive understanding of this nomenclature is essential for effective information retrieval.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 530115-96-9 | PubChem[1] |

| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 224.30 g/mol | PubChem[1] |

| InChIKey | VREJUXWEWOVHHU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | PubChem[1] |

Common Synonyms: [1]

-

1-Boc-4-cyano-4-methylpiperidine

-

4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester

-

tert-Butyl 4-cyano-4-methyl-piperidine-1-carboxylate

-

1-Piperidinecarboxylic acid, 4-cyano-4-methyl-, 1,1-dimethylethyl ester

Synthesis and Mechanistic Considerations: A Proposed Pathway

Step 1: Formation of the Cyanohydrin

The initial step involves the nucleophilic addition of a cyanide source to the ketone functionality of N-Boc-4-piperidone. This reaction is a classic example of cyanohydrin formation.

Protocol:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent (e.g., ethanol or a mixture of water and ethanol) at 0 °C, add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN).

-

Slowly add a weak acid, such as acetic acid, to the reaction mixture. The in-situ generation of hydrocyanic acid (HCN) facilitates the nucleophilic attack on the carbonyl carbon.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate.

Causality and Expertise: The use of a weak acid is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the cyanide nucleophile. Maintaining a low temperature initially helps to control the exothermic nature of the reaction.

Step 2: Methylation of the Tertiary Alcohol

The subsequent step would involve the conversion of the tertiary hydroxyl group to a methyl group. A direct methylation of the tertiary alcohol can be challenging. A more robust approach would be a deoxygenation-alkylation sequence. However, a direct alkylation of the related N-Boc-4-cyanopiperidine is a more likely industrial route.

Proposed Protocol for Methylation via Alkylation of the α-carbon to the Cyano Group:

A more direct and likely industrial synthesis would involve the methylation of the carbon alpha to the nitrile in tert-butyl 4-cyanopiperidine-1-carboxylate.

-

Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to deprotonate the carbon alpha to the nitrile, forming a stabilized carbanion.

-

After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Expert Insights: The choice of a strong, sterically hindered base is critical to ensure the selective deprotonation at the desired carbon without competing nucleophilic attack on the nitrile or the Boc-protecting group. The low temperature is necessary to maintain the stability of the carbanion intermediate and prevent side reactions.

Caption: Proposed synthetic pathway to this compound.

Application in Drug Discovery: A Cornerstone for Janus Kinase (JAK) Inhibitors

This compound is a pivotal intermediate in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors.[2][3][4][5] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[6] Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases.

Tofacitinib and its Analogs:

A prominent example of a JAK inhibitor is Tofacitinib , which is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The synthesis of Tofacitinib and its analogs often utilizes a chiral 3-amino-4-methylpiperidine core, which can be derived from intermediates like this compound.

The cyano group in this building block can be reduced to a primary amine, which can then be further functionalized. The methyl group at the 4-position is a key structural feature of Tofacitinib and related molecules, contributing to their binding affinity and selectivity for the target kinases.

Caption: Generalized role of the target compound in the synthesis of JAK inhibitors.

Physicochemical and Spectroscopic Data

Accurate analytical data is crucial for the verification and quality control of synthetic intermediates. The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point (Predicted) | 327.9 ± 35.0 °C at 760 Torr | ChemBK[5] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | ChemBK[5] |

| XLogP3 | 1.7 | PubChem[1] |

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the preparation of innovative therapeutics, most notably the Janus kinase inhibitors. The strategic combination of a protected piperidine nitrogen, a reactive cyano group, and a stereochemically important methyl group provides medicinal chemists with a powerful tool for the design and synthesis of next-generation drugs targeting a range of diseases. As research into targeted therapies continues to expand, the importance of such well-designed synthetic intermediates will undoubtedly continue to grow.

References

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023).

-

1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025).

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry.

-

Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

- Use of JAK inhibitors in preparation of drugs for treating JAK kinase-related diseases. (n.d.). Google Patents.

- Processes for preparing intermediates for the synthesis of a jak inhibitor. (n.d.). Google Patents.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016).

-

tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | C15H25N3O3. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

This compound | C12H20N2O2. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Synthesis method of JAK inhibitor tofacitinib. (n.d.). Google Patents.

-

4-Cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester. (2024). ChemBK. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US12419873B2 - Use of JAK inhibitors in preparation of drugs for treating JAK kinase-related diseases - Google Patents [patents.google.com]

- 3. EP4086245A1 - Processes for preparing intermediates for the synthesis of a jak inhibitor - Google Patents [patents.google.com]

- 4. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. rsc.org [rsc.org]

The Boc-Protected Piperidine Core: A Linchpin in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When coupled with the tert-butoxycarbonyl (Boc) protecting group, the resulting N-Boc-piperidine core becomes an exceptionally versatile and predictable building block in multi-step organic synthesis.[3] This guide provides a detailed exploration of the fundamental characteristics of the Boc-protected piperidine core, from its synthesis and conformational behavior to its strategic application and deprotection. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to equip researchers with the knowledge needed to effectively leverage this critical synthetic intermediate.

The Strategic Importance of the Boc Protecting Group

In the intricate landscape of multi-step synthesis, particularly in drug development, the choice of a protecting group is a critical strategic decision. The tert-butoxycarbonyl (Boc) group is a premier choice for protecting the secondary amine of the piperidine ring for several compelling reasons that ensure a self-validating and efficient synthetic workflow.

-

Robustness and Stability : The Boc group is exceptionally stable under a wide range of reaction conditions, including exposure to most nucleophiles, bases, and oxidative or reductive reagents.[4][5] This stability is paramount, as it prevents unwanted side reactions at the nitrogen atom while other parts of the molecule are being functionalized.

-

Orthogonality : The true power of the Boc group lies in its unique deprotection mechanism. It is readily and cleanly cleaved under specific acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which are orthogonal to the conditions used to remove other common protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile).[6][7] This orthogonality is the cornerstone of complex synthetic strategies, allowing for the sequential and selective unmasking of different functional groups.

-

Predictable Reactivity : The presence of the Boc group sterically and electronically influences the piperidine ring, leading to predictable conformational preferences and reactivity patterns, which will be discussed in subsequent sections.[3][8]

The workflow below illustrates the fundamental role of the Boc group: masking the piperidine nitrogen for selective modification elsewhere, followed by its clean removal to enable further functionalization at the nitrogen.

Caption: General synthetic workflow utilizing the Boc-piperidine core.

Synthesis of the Boc-Protected Piperidine Core

Reliable access to high-purity N-Boc-piperidine derivatives is the first step in their application.[3] Several robust methods have been established, with the choice often depending on the desired substitution pattern and the availability of starting materials.

Direct Protection of Pre-existing Piperidines

The most straightforward method involves the direct reaction of a piperidine derivative with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in the presence of a mild base, such as triethylamine or potassium carbonate, to neutralize the acid byproduct.

Causality Behind the Method: The piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the sterically hindered (Boc)₂O anhydride.[7] The subsequent collapse of the tetrahedral intermediate releases CO₂, t-butanol, and the protected amine. The base is crucial to deprotonate the piperidinium ion formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine[9]

-

Setup: To a 100 mL three-necked flask, add 4-hydroxypiperidine, methanol (e.g., 50 mL), and potassium carbonate (K₂CO₃, ~1.2 equivalents).

-

Reagent Addition: While stirring at room temperature (25-30 °C), add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and filter to remove the insoluble potassium carbonate.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous oil.

-

Crystallization: Add petroleum ether (~25 mL) to the concentrated residue and cool in an ice bath or refrigerate to induce crystallization.

-

Final Product: Filter the resulting white crystals to obtain the final product, N-Boc-4-hydroxypiperidine. Purity can be assessed by GC or NMR.

Synthesis from Acyclic or Alternative Cyclic Precursors

For creating enantiomerically pure or complex substituted piperidines, linear precursors are often employed. A well-documented route uses L-glutamic acid to produce chiral 3-(N-Boc-amino)piperidine derivatives. This multi-step process involves esterification, Boc protection of the existing amine, reduction of the esters to a diol, tosylation, and finally, intramolecular cyclization to form the piperidine ring. Another common approach is the catalytic hydrogenation of the corresponding N-Boc-pyridine derivative, often using a palladium on carbon (Pd/C) or nickel silicide catalyst.[2][9]

Physicochemical and Conformational Characteristics

The Boc group is not merely a passive placeholder; its steric bulk and electronic nature profoundly influence the physical and structural properties of the piperidine ring.

Spectroscopic Signature

The presence of the Boc group gives rise to characteristic signals in NMR and IR spectroscopy.

-

¹H NMR: A sharp, strong singlet integrating to 9 protons is observed between δ 1.4-1.5 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.[10][11]

-

¹³C NMR: The quaternary carbon and the methyl carbons of the Boc group typically appear around δ 80 ppm and δ 28.5 ppm, respectively.[10][12]

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band from the carbamate is prominent in the region of 1670-1690 cm⁻¹.[10]

A key phenomenon observed in the NMR spectra of N-Boc-piperidines is signal broadening or duplication at room temperature.[12] This is due to the restricted rotation around the N-CO (amide) bond, which has partial double-bond character. This slow rotation on the NMR timescale leads to the existence of distinct syn and anti conformers (rotamers), which can complicate spectral interpretation but also provides valuable conformational information.[12][13]

Conformational Analysis

Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[14] However, the large N-Boc group can introduce significant steric interactions, particularly A¹,³-strain (allylic strain) with substituents at the C2 position. To avoid this unfavorable interaction, N-Boc-piperidines with a C2-substituent may favor a conformation where that substituent is axial.[8] In some highly substituted cases, such as a cis-2,4-disubstituted N-Boc piperidine, the molecule may even adopt a higher-energy twist-boat conformation to place both substituents in pseudo-equatorial positions, a deviation from standard chair geometry.[8]

Caption: Conformational dynamics of the N-Boc-piperidine ring.

This conformational bias is a critical design element. By installing the Boc group, a chemist can influence the three-dimensional shape of the ring and thus control the stereochemical outcome of subsequent reactions.

Reactivity and Deprotection Strategies

The Boc-protected piperidine core offers a dual advantage: it allows for selective functionalization of the carbon scaffold while providing a reliable method for later unmasking the nitrogen for further modification.

Strategic Functionalization

With the nitrogen shielded, the piperidine ring can be modified using a variety of synthetic transformations. For example, N-Boc-4-hydroxypiperidine is a common starting material where the hydroxyl group can be oxidized to a ketone (e.g., using Dess-Martin periodinane), which can then undergo reactions like reductive amination to install a new substituent at the C4 position.[1] Furthermore, the Boc group can act as a directing group in reactions such as Beak's α-lithiation, allowing for functionalization at the C2 position.[8]

Boc Deprotection: Unmasking the Core

The removal of the Boc group is one of the most reliable and high-yielding reactions in organic synthesis. It proceeds via an acid-catalyzed mechanism that is highly efficient and specific.[15]

Mechanism of Deprotection:

-

Protonation: A strong acid, such as trifluoroacetic acid (TFA) or HCl, protonates the carbonyl oxygen of the Boc group.[7][15]

-

Cation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid readily loses carbon dioxide (CO₂) to yield the free, protonated amine (the piperidinium salt).[15]

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

Experimental Protocols for Boc Deprotection

The choice between TFA and HCl often depends on the solubility of the substrate and the desired final salt form.

| Parameter | Method A: TFA in DCM [15] | Method B: HCl in Dioxane/MeOH [15][16] |

| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M HCl in 1,4-dioxane or 2N HCl in Methanol |

| Typical Conditions | 0 °C to Room Temp, 1-3 hours | Room Temp to 60 °C, 2-4 hours |

| Workup | Evaporation of solvent/TFA. Neutralization with base (e.g., NaHCO₃) to get free amine. | Precipitation of HCl salt, filtration. Or evaporation followed by neutralization. |

| Advantages | Fast, effective for many substrates. | Yields a crystalline HCl salt directly, which can be easier to handle and purify than the free base. |

| Considerations | TFA is corrosive and requires careful handling. | Dioxane can form peroxides. Ensure solvent purity. |

Protocol A: Deprotection using TFA in DCM [15]

-

Dissolution: Dissolve the N-Boc-piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. Caution: Gas evolution (CO₂ and isobutylene) may occur. Ensure adequate ventilation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in water and carefully basify with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Conclusion

The N-Boc-protected piperidine core is more than just a synthetic intermediate; it is a powerful tool for strategic molecular design. Its unique combination of stability, predictable conformational behavior, and facile, orthogonal deprotection makes it indispensable in modern drug discovery.[3][17] By mastering the synthesis, manipulation, and deprotection of this scaffold, researchers can significantly accelerate the construction of complex, bioactive molecules, paving the way for the next generation of piperidine-based therapeutics.

References

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Retrieved from [Link]

-

(S)-1-Boc-piperidine-2-carboxylic Acid Information. (n.d.). The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid. Retrieved from [Link]

-

N-BOC-piperidine-4-carboxylic acid Information. (n.d.). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

-

ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]

-

PubMed. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources